N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

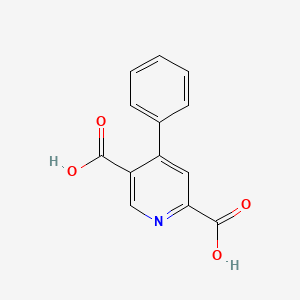

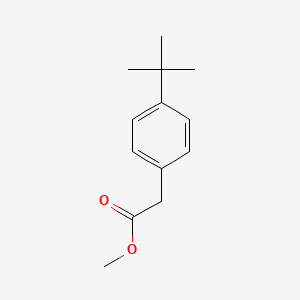

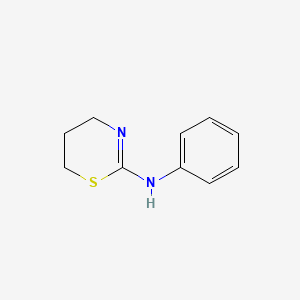

N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide is a derivative of malonamide, which is a class of compounds that have been studied for their potential use in various applications, including as models for nylons and peptidomimetic compounds. Malonamide derivatives are characterized by their RNHCOCH2CONHR' structure, where R and R' can be various substituents. The specific substitution with 3-trifluoromethyl-phenyl groups suggests that this compound may exhibit unique physical and chemical properties due to the presence of the electronegative trifluoromethyl groups .

Synthesis Analysis

The synthesis of malonamide derivatives typically involves the reaction of appropriate amines with malonyl dichloride or similar reagents. In the case of N,N'-bis-(3-trifluoromethyl-phenyl)-malonamide, the synthesis would likely involve the use of 3-trifluoromethyl-phenylamine as a starting material. While the provided papers do not describe the synthesis of this exact compound, they do provide insights into the synthesis of related compounds. For example, the synthesis of a 3-hydroxy-4-pyridinone derivative of malonamide was achieved using microwave-assisted synthesis, which suggests that similar methods could potentially be applied to the synthesis of N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide .

Molecular Structure Analysis

The molecular structure of malonamide derivatives is characterized by the orientation of the peptide groups and the torsion angles about the carbonyl-methylene bonds. X-ray diffraction analysis of similar compounds has shown that the planes of the peptide groups are approximately perpendicular, which is a result of specific torsion angles. This conformation allows for the formation of a network of hydrogen bonds, which is also a feature observed in nylons . The presence of the 3-trifluoromethyl-phenyl groups in N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide would likely influence the overall molecular conformation and potentially the hydrogen bonding patterns.

Chemical Reactions Analysis

The reactivity of N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide can be inferred from studies on similar compounds. For instance, anilides with highly electronegative acyl groups or electron-withdrawing substituents on the phenyl ring can undergo reactions with phenyliodine(III) bis(trifluoroacetate) to afford acetyldiarylamines. This suggests that the trifluoromethyl substituents on the phenyl rings of N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide could influence its reactivity in similar chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of malonamide derivatives are influenced by their molecular structure and the nature of their substituents. The introduction of trifluoromethyl groups is known to increase the electronegativity and hydrophobicity of compounds. Therefore, N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide is expected to have distinct solubility and stability characteristics compared to other malonamide derivatives. Additionally, the chelating properties of a related malonamide derivative with iron(III) ions suggest that N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide could also exhibit metal-binding capabilities, which could be relevant for applications in metal ion sequestration or catalysis .

Scientific Research Applications

-

N,N′-Bis [3,5-bis (trifluoromethyl)phenyl]thiourea

- Scientific Field : Organic & Biomolecular Chemistry

- Application Summary : This compound is used as an organocatalyst in organic chemistry . It activates substrates and stabilizes partially developing negative charges in the transition states .

- Methods of Application : The compound is used in promoting organic transformations . The specific methods of application would depend on the particular transformation being carried out .

- Results or Outcomes : The compound has played a very important role in the development of H-bond organocatalysts . It is used extensively in promoting organic transformations .

-

N,N’-BIS(3-(TRIFLUOROMETHYL)PHENYL)FORMAMIDINE

- Scientific Field : Chemistry

- Application Summary : This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The specific applications are not mentioned .

- Methods of Application : The methods of application would depend on the specific research being conducted .

- Results or Outcomes : The outcomes would also depend on the specific research being conducted .

-

1-substituted 3-[3-(trifluoromethyl)phenyl]thiourea derivatives

- Scientific Field : Organic Chemistry

- Application Summary : These derivatives were designed by a molecular docking-based virtual screening method based on the crystal structure of GID1 .

- Methods of Application : The specific methods of application would depend on the particular transformation being carried out .

- Results or Outcomes : The outcomes would also depend on the specific research being conducted .

- N,N-dimethyl-N’-[3-(trifluoromethyl)phenyl]urea (Fluometuron)

- Scientific Field : Agriculture

- Application Summary : Fluometuron is a herbicide used in cotton cultivation . It has both soil and foliar activity .

- Methods of Application : Fluometuron may be used in cotton either preemergence, post emergence, or as a directed spray . Until the advent of glyphosate-resistant cotton, fluometuron was sometimes applied over the top of cotton up to the two .

- Results or Outcomes : The outcomes would depend on the specific agricultural practices and conditions .

-

N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea

- Scientific Field : Organic & Biomolecular Chemistry

- Application Summary : This compound is used as an organocatalyst in organic chemistry . It activates substrates and stabilizes partially developing negative charges in the transition states .

- Methods of Application : The compound is used in promoting organic transformations . The specific methods of application would depend on the particular transformation being carried out .

- Results or Outcomes : The compound has played a very important role in the development of H-bond organocatalysts . It is used extensively in promoting organic transformations .

-

N,N’-BIS(3-(TRIFLUOROMETHYL)PHENYL)FORMAMIDINE

- Scientific Field : Chemistry

- Application Summary : This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The specific applications are not mentioned .

- Methods of Application : The methods of application would depend on the specific research being conducted .

- Results or Outcomes : The outcomes would also depend on the specific research being conducted .

properties

IUPAC Name |

N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F6N2O2/c18-16(19,20)10-3-1-5-12(7-10)24-14(26)9-15(27)25-13-6-2-4-11(8-13)17(21,22)23/h1-8H,9H2,(H,24,26)(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYOBKOGKORFMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)CC(=O)NC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333045 |

Source

|

| Record name | N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide | |

CAS RN |

402-21-1 |

Source

|

| Record name | N,N'-Bis-(3-trifluoromethyl-phenyl)-malonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Trifluoromethoxy)phenyl]hydrazine](/img/structure/B1297727.png)

![Methyl 3-chlorobenzo[b]thiophene-2-carboxylate](/img/structure/B1297734.png)

![3-Chloro-8-nitroimidazo[1,2-a]pyridine](/img/structure/B1297739.png)